An In-depth Technical Guide on the Physicochemical Properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one
An In-depth Technical Guide on the Physicochemical Properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Allyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone class, a group of molecules of significant interest in medicinal chemistry. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and proposed mechanism of action of 3-Allyl-2-mercapto-3H-quinazolin-4-one, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Allyl-2-mercapto-3H-quinazolin-4-one is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of analytical methods and formulations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂OS | [1] |
| Molecular Weight | 218.28 g/mol | [1] |
| CAS Number | 21263-59-2 | [1] |
| Melting Point | 207 °C | [2] |
| LogP (predicted) | 2.24509 | [3] |
| Topological Polar Surface Area (TPSA) | 37.79 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) (based on a similar compound) | [4] |
| pKa (estimated) | The pKa of quinazoline derivatives can be estimated using quantum mechanical calculations, with the N1 atom being a key determinant. | [5] |
Experimental Protocols
Synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one
The synthesis of 3-Allyl-2-mercapto-3H-quinazolin-4-one can be achieved through a multi-step reaction, a general protocol for which is described below.[6]
Materials:
-
Isatoic anhydride
-
Allylamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water
Procedure:
-
A solution of isatoic anhydride (1 mmol) and allylamine (1 mmol) in 10 mL of ethanol is stirred at reflux for 3 hours.
-
A mixture of carbon disulfide (2 mmol) and potassium hydroxide (1 mmol) is then added to the reaction mixture.
-
The stirring is continued under reflux for an additional 3 hours.
-
The reaction mixture is cooled to room temperature and poured into 20 mL of water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the final product.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the allyl group and the aromatic protons of the quinazolinone core.
-
Allyl Protons:
-
A multiplet around 5.9-6.0 ppm (1H, -CH=).
-
Two multiplets around 5.1-5.3 ppm (2H, =CH₂).
-
A doublet around 4.8-4.9 ppm (2H, N-CH₂-).
-
-
Aromatic Protons:
-
Multiplets in the range of 7.2-8.2 ppm (4H).
-
-
Thiol Proton:
-
A broad singlet, which may be exchangeable with D₂O, typically in the downfield region.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the carbons of the quinazolinone ring system and the allyl substituent.
-
Carbonyl Carbon (C=O): ~162 ppm.
-
Thione Carbon (C=S): In the range of 175-185 ppm.
-
Aromatic Carbons: Multiple signals between 115 and 150 ppm.
-
Allyl Carbons:
-
-CH=: ~130-135 ppm.
-
=CH₂: ~115-120 ppm.
-
N-CH₂-: ~45-50 ppm.
-
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹ (if in thione-thiol tautomeric equilibrium).
-
C-H Stretch (aromatic and aliphatic): Around 2900-3100 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1670-1690 cm⁻¹.
-
C=N Stretch: Around 1600-1620 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C=S Stretch: A band in the region of 1050-1250 cm⁻¹.
Mass Spectrometry
The mass spectrum should show the molecular ion peak (M⁺) at m/z 218. The fragmentation pattern would likely involve the loss of the allyl group and fragmentation of the quinazolinone ring.
Mechanism of Action and Signaling Pathway
The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[14][15] These compounds are believed to act as positive allosteric modulators of the GABA-A receptor.
The proposed mechanism involves the binding of the quinazolinone derivative to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and reducing neuronal excitability, which is a key factor in seizure activity.
Conclusion
3-Allyl-2-mercapto-3H-quinazolin-4-one presents a scaffold of considerable interest for the development of new therapeutic agents, particularly for neurological disorders. This technical guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its expected spectral characteristics. Furthermore, a plausible mechanism of action involving the positive allosteric modulation of the GABA-A receptor has been described. Further experimental validation of the physicochemical and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-ALLYL-2-MERCAPTO-3H-QUINAZOLIN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
